4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 206.24 g/mol. This compound is classified as a pyridine derivative, specifically a nicotinic acid analog, which has garnered attention in pharmaceutical research for its potential therapeutic applications.
This compound can be synthesized through various chemical methods, and it is available from multiple chemical suppliers, including Parchem and PubChem. It is also referenced in patents related to medicinal chemistry, particularly in the context of developing new drugs targeting specific receptors in the body .
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid falls under the category of organic compounds, specifically as a pyridinecarboxylic acid. Its structural features include a pyridine ring with a carboxylic acid group and a pyrrolidine moiety attached to it, which contributes to its biological activity.
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid can be achieved through several methods, often involving the modification of existing nicotinic acid derivatives. One common approach includes the reaction of 4-methylnicotinic acid with pyrrolidine under appropriate conditions to facilitate the formation of the desired compound.
The synthesis typically requires:
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid can participate in various chemical reactions typical for carboxylic acids and amines. These include:
In these reactions, the carboxylic group can undergo nucleophilic substitution or condensation reactions depending on the reactants and conditions used.
The mechanism of action for 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid primarily involves its interaction with nicotinic acetylcholine receptors in the nervous system. Upon binding to these receptors, it may modulate neurotransmitter release, influencing various physiological responses.
Research indicates that compounds similar to this one can exhibit effects such as:
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid is typically characterized by:
Key chemical properties include:
This compound's stability under various pH conditions makes it suitable for pharmaceutical formulations.
4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid has potential applications in:
This compound represents an area of interest for researchers aiming to develop novel therapeutics that leverage its unique structural properties and biological activities.
The strategic design of 4-methyl-6-(pyrrolidin-1-yl)nicotinic acid (CAS 1355226-96-8) centers on optimizing the spatial and electronic relationship between the nicotinic acid core and the N-linked pyrrolidine moiety. The scaffold incorporates a methyl group at the pyridine C4 position to enhance steric bulk and electron density, thereby influencing the compound’s dipole moment and crystalline packing efficiency. Pyrrolidine is selected over alternative heterocycles (e.g., piperidine) due to its pronounced ring puckering, which reduces conformational flexibility and improves target-binding specificity. Molecular modeling confirms that the 6-(pyrrolidin-1-yl) substitution forces a non-coplanar orientation (dihedral angle: 42.5°) relative to the pyridine plane, facilitating unique interaction profiles with biological targets [1] [7].
Table 1: Key Structural Features Influencing Design
Position | Substituent | Role | Impact on Properties |
---|---|---|---|
Pyridine C3 | Carboxylic acid | Hydrogen bonding, salt formation | Increases crystallinity; enables metal coordination |
Pyridine C4 | Methyl group | Steric hindrance, electron donation | Enhances lipophilicity; stabilizes crystal lattice |
Pyridine C6 | Pyrrolidin-1-yl | Conformational control, basicity | Reduces ring planarity; improves membrane permeability |
Esterification of the C3 carboxylic acid group serves as a critical step for intermediate protection and downstream amide coupling. Lewis acid catalysis (e.g., ZnCl~2~) in refluxing ethanol achieves 92% conversion to ethyl 4-methyl-6-(pyrrolidin-1-yl)nicotinate within 4 hours, minimizing decarboxylation side reactions. Alternatively, Brønsted acid catalysis using p-toluenesulfonic acid (p-TsOH) in methanol affords quantitative methyl ester yields under milder conditions (60°C, 2 hours) [5]. Cyclization of ester intermediates with hydrazine yields pyrazolo[3,4-b]pyridine derivatives, expanding the compound’s utility as a building block for N-heterocycle libraries.
Table 2: Comparative Esterification Methods
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
ZnCl~2~/EtOH | Reflux, 4 h | 92 | Low catalyst cost; scalable |
p-TsOH/MeOH | 60°C, 2 h | 98 | Mild conditions; no metal residues |
DMAP/t-BuOH | 80°C, 6 h | 95 | Compatible with tertiary alcohols |
Microwave irradiation revolutionizes the synthesis of 4-methyl-6-(pyrrolidin-1-yl)nicotinic acid by accelerating key steps: pyrrolidine coupling and ester hydrolysis. The N-arylation of 6-chloro-4-methylnicotinic acid with pyrrolidine using N,N-diisopropylethylamine (DIPEA) as a base achieves 95% conversion in 15 minutes (150°C) versus 12 hours under conventional heating. Similarly, ester hydrolysis with NaOH (2M) completes in 5 minutes (100°C) without epimerization, compared to 2 hours at 80°C [9]. MAOS enhances reaction efficiency through rapid, uniform heat transfer, suppressing thermal degradation pathways observed in prolonged conventional reactions.
Table 3: MAOS vs. Conventional Thermal Synthesis
Reaction Step | Conventional Method | MAOS Method | Yield Improvement |
---|---|---|---|
Pyrrolidine coupling | 12 h, 110°C, DMF | 15 min, 150°C, DMF | 92% → 98% |
Ester hydrolysis | 2 h, 80°C, aq. NaOH | 5 min, 100°C, aq. NaOH | 88% → 94% |
Cyclocondensation | 8 h, 120°C | 25 min, 180°C | 78% → 89% |
Late-stage functionalization of the pyrrolidine ring enables diversification without altering the nicotinic acid core. N-Alkylation via reductive amination (NaBH~3~CN, RCHO) generates N-alkylated analogs (e.g., N-methyl, N-benzyl), while electrophilic substitution at C3/C4 of pyrrolidine introduces carbonyl or halogen groups. Chiral trans-4-hydroxyproline serves as a precursor for stereoselective synthesis, where the C4 hydroxyl group undergoes Mitsunobu inversion or oxidation to ketones [9].
Table 4: Pyrrolidine Functionalization Methods
Reaction Type | Reagents/Conditions | Products | Yield (%) |
---|---|---|---|
N-Alkylation | RCHO, NaBH~3~CN, MeOH, 0°C | N-Alkyl-pyrrolidine analogs | 82–90 |
C-Halogenation | NBS, AIBN, CCl~4~, reflux | 3-Bromopyrrolidine derivatives | 75 |
Stereoinversion | Mitsunobu (DEAD, Ph~3~P), ROH | Inverted C4 stereoisomers | 68 |
Solid-phase synthesis (SPS) employs Wang resin-linked nicotinic acid esters for automated pyrrolidine coupling and cleavage, enabling rapid library generation. Immobilization via ester bonds allows TFA-mediated cleavage (95:2.5:2.5 TFA/H~2~O/TIPS) to yield 4-methyl-6-(pyrrolidin-1-yl)nicotinic acid with >90% purity after precipitation. In contrast, solution-phase synthesis facilitates large-scale production (kilogram quantities) through continuous flow hydrogenation and crystallization-driven purification [9].
Table 5: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale | ≤50 mmol | Multi-kilogram |
Average Purity | 94% (after cleavage) | 89% (pre-crystallization); 99.5% (post-crystallization) |
Key Advantage | High-throughput library generation | Cost-effective large-scale production |
Limitation | Resin cost; lower scalability | Complex purification workflows |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7